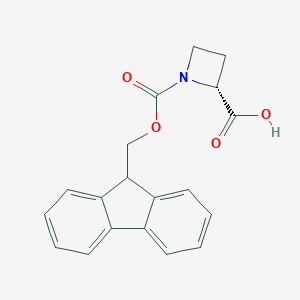

(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

®-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid is a chiral azetidine derivative. This compound is notable for its use in peptide synthesis, particularly as a protecting group for amino acids. The fluorenylmethyloxycarbonyl (Fmoc) group is a common protecting group in organic synthesis, providing stability and ease of removal under mild conditions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Fmoc Group: The Fmoc group is introduced via a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The use of automated peptide synthesizers can facilitate the large-scale production of Fmoc-protected amino acids.

化学反应分析

Types of Reactions

®-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid undergoes several types of chemical reactions:

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine.

Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF).

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

Deprotection: Removal of the Fmoc group yields the free azetidine-2-carboxylic acid.

Substitution: Substituted azetidine derivatives.

Oxidation and Reduction: Various oxidized or reduced forms of the compound.

科学研究应用

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C19H17NO4

- Molecular Weight : 323.34 g/mol

- CAS Number : 374791-02-3

- IUPAC Name : (2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-azetidinecarboxylic acid

These properties contribute to its reactivity and utility in various chemical reactions.

Peptide Synthesis

Fmoc-Aze-OH is primarily utilized in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group for amino acids during peptide assembly. Its advantages include:

- Stability : The Fmoc group is stable under basic conditions, allowing for selective deprotection.

- Ease of Removal : The Fmoc group can be easily removed using mild base conditions (e.g., piperidine), facilitating subsequent coupling reactions.

Table 1: Comparison of Protective Groups in SPPS

| Protective Group | Stability | Removal Conditions | Application |

|---|---|---|---|

| Fmoc | High | Mild base | Widely used |

| Boc | Moderate | Strong acid | Limited use |

| Z | Low | Mild acid | Specialized use |

Drug Development

Research indicates that azetidine derivatives exhibit potential pharmacological activities, including anti-cancer and anti-inflammatory properties. Fmoc-Aze-OH serves as a precursor for synthesizing various bioactive molecules.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored azetidine derivatives' effects on cancer cell lines. The researchers synthesized several compounds using Fmoc-Aze-OH and evaluated their cytotoxicity against human cancer cells. Results indicated that certain derivatives exhibited significant anti-proliferative effects, suggesting potential therapeutic applications in oncology.

Materials Science

Fmoc-Aze-OH can also be employed in creating functionalized polymers and materials. Its ability to form covalent bonds allows for the development of materials with tailored properties for specific applications, such as drug delivery systems.

Table 2: Applications of Fmoc-Aze-OH in Materials Science

| Application Area | Description | Example Use Case |

|---|---|---|

| Drug Delivery | Functionalized carriers for targeted delivery | Polymeric nanoparticles |

| Coatings | Surface modification for enhanced properties | Biocompatible coatings |

| Sensors | Development of responsive materials | Chemical sensors for environmental monitoring |

作用机制

The mechanism of action of ®-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid primarily involves its role as a protecting group. The Fmoc group stabilizes the amino acid during peptide synthesis and can be selectively removed under basic conditions. This allows for the sequential addition of amino acids to form peptides and proteins.

相似化合物的比较

Similar Compounds

®-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)proline: Another Fmoc-protected amino acid with a different ring structure.

®-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)alanine: A simpler Fmoc-protected amino acid without the azetidine ring.

Uniqueness

®-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid is unique due to its azetidine ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of cyclic peptides and other complex molecules.

生物活性

(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid (CAS No. 374791-02-3) is a compound of significant interest in medicinal chemistry and biological research due to its structural properties and potential applications. This article explores its biological activity, including mechanisms of action, applications in research, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C19H17NO4 |

| Molecular Weight | 323.34 g/mol |

| CAS Number | 374791-02-3 |

| InChI Key | BXRZCDISGRVJCA-QGZVFWFLSA-N |

| Number of Heavy Atoms | 24 |

| Number of Aromatic Heavy Atoms | 12 |

| H-Bond Acceptors | 4 |

| H-Bond Donors | 1 |

The primary mechanism of action for this compound is its role as a protecting group in peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) moiety stabilizes the amino acid during synthesis, allowing for selective removal under basic conditions, typically using piperidine. This property facilitates the sequential addition of amino acids to form peptides and proteins effectively .

1. Peptide Synthesis

This compound is widely used in solid-phase peptide synthesis (SPPS). The ability to easily deprotect the Fmoc group makes it suitable for synthesizing complex peptides and proteins, which are critical in drug development and biological research .

2. Medicinal Chemistry

Research has indicated that derivatives of azetidine compounds exhibit various biological activities, including anticancer properties. For example, studies on azetidinone derivatives have shown significant cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy .

3. Biological Studies

This compound is also utilized in studies examining enzyme-substrate interactions and protein folding, contributing to a better understanding of biochemical processes at the molecular level .

Case Study: Anticancer Activity

A study investigated the anticancer activity of azetidinone derivatives, revealing that certain compounds induced apoptosis in cancer cells through mechanisms involving tubulin destabilization. The findings highlighted the potential of azetidine derivatives as leads for developing new anticancer agents .

In Vitro Studies

In vitro studies demonstrated that compounds derived from azetidine exhibited antiproliferative activities in various cancer cell lines, including MCF-7 breast cancer cells. The compounds were shown to interact with the colchicine-binding site on tubulin, leading to significant reductions in tubulin polymerization and cell cycle arrest .

常见问题

Basic Research Questions

Q. What are the recommended storage conditions and handling protocols for (R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid to ensure stability?

- Methodological Answer: The compound should be stored as a powder at -20°C (stable for 3 years) or 4°C (stable for 2 years) . In solvent (e.g., DMSO), it remains stable for 6 months at -20°C . Use ultrasonication to dissolve in DMSO (solubility: 100 mg/mL, 281.42 mM ). Handle with nitrile gloves, lab coats, and eye protection to avoid skin/eye contact. Work in a well-ventilated fume hood and avoid dust formation .

| Parameter | Value | Reference |

|---|---|---|

| Powder storage | -20°C (3 years), 4°C (2 years) | |

| Solvent stability | 6 months at -20°C | |

| DMSO solubility | 100 mg/mL (281.42 mM) |

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer: The compound is synthesized via Fmoc (fluorenylmethyloxycarbonyl) protection strategies . Key steps include:

- Resin-based solid-phase synthesis (e.g., NovaSyn TGR resin) for peptide backbone assembly .

- Chiral synthesis to retain the (R)-configuration, using reagents like N-ethyl-N,N-diisopropylamine (DIPEA) in dichloromethane at controlled temperatures (-10°C to 20°C) .

- Deprotection under mild acidic conditions (e.g., 20% piperidine in DMF) to remove Fmoc groups while preserving the azetidine ring .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer: Use reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile/water + 0.1% TFA) to assess purity. Confirm structural integrity via:

- Nuclear Magnetic Resonance (NMR) : Analyze δ 7.3–7.8 ppm (Fmoc aromatic protons) and δ 4.0–4.5 ppm (azetidine CH2 groups) .

- MALDI-TOF Mass Spectrometry : Expected [M+H]+: 367.3951 g/mol (calculated from molecular formula C21H21NO5) .

Advanced Research Questions

Q. What are the key stability challenges and incompatible conditions for this compound during peptide synthesis?

- Methodological Answer: The compound is sensitive to strong acids/bases (e.g., TFA >1% degrades the azetidine ring) and oxidizing agents (e.g., H2O2). Avoid prolonged exposure to ambient light and high temperatures (>40°C), which accelerate decomposition. Stability tests show >95% purity retention under inert atmospheres (N2/Ar) at -20°C for 12 months .

Q. How does the azetidine ring influence the conformational dynamics of peptides incorporating this building block?

- Methodological Answer: The azetidine ring introduces ring strain (smaller than proline’s pyrrolidine), restricting peptide backbone flexibility. Comparative studies with proline analogs show:

- Enhanced rigidity : Azetidine-containing peptides exhibit reduced α-helix propensity but increased β-sheet stability .

- Improved proteolytic resistance : The strained ring hinders enzyme binding, making it useful in designing protease-resistant peptides .

Q. What analytical techniques are critical for quantifying this compound in complex reaction mixtures?

- Methodological Answer: Use LC-MS/MS with a triple quadrupole mass spectrometer (MRM mode) for high sensitivity. Key parameters:

- Ionization : Electrospray ionization (ESI) in positive mode.

- Quantification limit : 0.1 ng/mL in plasma matrices .

- Internal standard : Isotopically labeled analog (e.g., 13C-Fmoc-azetidine).

For reaction monitoring, in-situ FTIR tracks the disappearance of Fmoc carbonyl peaks (~1750 cm⁻¹) .

属性

IUPAC Name |

(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c21-18(22)17-9-10-20(17)19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22)/t17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXRZCDISGRVJCA-QGZVFWFLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。